In Vivo Potency vs. Rebeccamycin
Fluoroindolocarbazole B demonstrates superior in vivo antitumor efficacy compared to its parent compound, rebeccamycin, when administered via intraperitoneal (ip) route in a murine model of P388 leukemia [1]. This finding establishes that the fluorinated analog offers a distinct potency advantage over the unmodified indolocarbazole scaffold in a relevant preclinical tumor model.
| Evidence Dimension | In vivo antitumor potency against P388 leukemia |
|---|---|
| Target Compound Data | More potent (quantitative survival data not publicly available in abstract) |
| Comparator Or Baseline | Rebeccamycin (parent compound) |
| Quantified Difference | All three fluoroindolocarbazoles (including B) are more potent than rebeccamycin |
| Conditions | P388 leukemia murine model, intraperitoneal (ip) route |
Why This Matters
This data confirms that Fluoroindolocarbazole B is not simply a structural analog but a demonstrably more potent agent in a specific tumor model, justifying its selection over the parent rebeccamycin for in vivo antitumor studies.
- [1] Lam KS, et al. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243. J Antibiot (Tokyo). 2001 Jan;54(1):1-9. View Source
